Ethyl 2-(phenylamino)nicotinate

Description

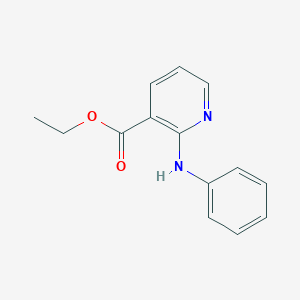

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-anilinopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-6-10-15-13(12)16-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKGMJRAYIKWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557589 | |

| Record name | Ethyl 2-anilinopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115891-18-4 | |

| Record name | Ethyl 2-anilinopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(phenylamino)nicotinate synthesis mechanism

An In-depth Technical Guide to the Synthesis of Ethyl 2-(phenylamino)nicotinate

Abstract

This compound is a key heterocyclic scaffold and a direct precursor to several pharmacologically significant molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid. Its synthesis is a critical operation for researchers in medicinal chemistry and drug development. This guide provides an in-depth examination of the predominant synthesis mechanism, the Palladium-catalyzed Buchwald-Hartwig amination, offering a blend of theoretical principles and practical, field-proven insights. We will dissect the catalytic cycle, rationalize the selection of reagents, and present a detailed experimental protocol. An alternative classical method, the Ullmann condensation, is also discussed for historical and comparative context.

Introduction: Strategic Importance of the 2-Anilinonicotinate Core

The 2-(arylamino)nicotinic acid framework is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] this compound serves as a versatile intermediate, allowing for further functionalization at the ester group to produce amides, hydrazides, and other derivatives.[3][4][5] The efficient and high-yield construction of the C-N bond between the aniline and pyridine rings is therefore a paramount objective. While classical methods like nucleophilic aromatic substitution (SNAr) are often challenging for electron-rich or unactivated aryl halides, modern cross-coupling reactions have revolutionized this field.[6] This guide will focus on the most robust and widely adopted of these methods: the Buchwald-Hartwig amination.

The Premier Synthesis Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate.[7][8] Its development in the 1990s provided a powerful tool for synthesizing aryl amines under relatively mild conditions with broad functional group tolerance, largely supplanting harsher, traditional methods.[6][7]

The Catalytic Cycle: A Mechanistic Dissection

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving a palladium complex. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, amination/deprotonation, and reductive elimination.[7][9]

-

Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species, typically coordinated to two phosphine ligands (L₂Pd⁰). This complex reacts with the aryl halide (in our case, ethyl 2-chloronicotinate), inserting the palladium atom into the carbon-halogen bond. This irreversible step oxidizes palladium from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide complex.[10][11]

-

Amine Coordination & Deprotonation: The amine (aniline) coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic amido group. This results in a key arylpalladium(II) amido intermediate.[7][11]

-

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product, this compound, is eliminated from the palladium center. This step reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[9][12][13]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices

A successful synthesis requires a rational selection of each component.

-

Palladium Precatalyst: While the active catalyst is Pd(0), air-stable Pd(II) salts like Pd(OAc)₂ or pre-formed complexes like Pd₂(dba)₃ are often used. These are reduced in situ to Pd(0) by the phosphine ligand or an amine.[8]

-

Phosphine Ligands: This is arguably the most critical component. First-generation ligands like P(o-tol)₃ have been superseded by bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[13] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the low-coordinate palladium species, preventing catalyst decomposition.[13][14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity. However, for substrates with base-sensitive functional groups like esters, milder bases such as K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[8][9]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. They effectively dissolve the organic reagents and do not interfere with the catalytic intermediates.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for a laboratory-scale synthesis based on established Buchwald-Hartwig methodologies.[9][14]

Reagent and Materials Summary

| Compound Name | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Ethyl 2-chloronicotinate | C₈H₈ClNO₂ | 185.61 | 1.86 g | 10.0 | Electrophile |

| Aniline | C₆H₇N | 93.13 | 1.12 g (1.1 mL) | 12.0 | Nucleophile |

| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 46 mg | 0.05 (1 mol% Pd) | Precatalyst |

| XPhos | C₃₃H₄₅P | 484.68 | 106 mg | 0.22 (2.2 mol%) | Ligand |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.35 g | 14.0 | Base |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | Solvent |

Step-by-Step Methodology

-

Glovebox/Inert Atmosphere Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst Pd₂(dba)₃ (46 mg), the XPhos ligand (106 mg), and sodium tert-butoxide (1.35 g). The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation of the catalyst and ligand.

-

Reagent Addition: Seal the flask with a septum. Add the anhydrous toluene (50 mL) via syringe. Then, add ethyl 2-chloronicotinate (1.86 g) followed by aniline (1.1 mL).

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete (as determined by the consumption of the starting material), allow the flask to cool to room temperature. Quench the reaction by slowly adding 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

Alternative Pathway: The Ullmann Condensation

Before the advent of palladium catalysis, the Ullmann condensation was the primary method for forming aryl-amine and aryl-ether bonds.[15][16] This reaction typically involves the coupling of an aryl halide with an amine using stoichiometric amounts of copper metal or a copper(I) salt at high temperatures (often >180 °C).[15][17]

Reaction: 2-Chloronicotinic Acid + Aniline --(Cu catalyst, Base, High T)--> 2-(Phenylamino)nicotinic acid

While effective, the classical Ullmann reaction suffers from several drawbacks compared to the Buchwald-Hartwig amination:

-

Harsh Conditions: Requires very high temperatures, limiting its functional group tolerance.[15]

-

Stoichiometric Copper: Often requires large, environmentally unfriendly amounts of copper.

-

Substrate Scope: Traditionally limited to aryl halides activated by electron-withdrawing groups.[15]

Modern advancements have introduced ligands that allow for copper-catalyzed C-N couplings under milder conditions, making it a more viable, though often less general, alternative to palladium-based systems.[2]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via the Buchwald-Hartwig amination. A deep understanding of the palladium-catalyzed mechanism, including the roles of the ligand and base, is crucial for optimizing reaction conditions and achieving high yields. The detailed protocol provided in this guide serves as a robust starting point for researchers. While the Ullmann condensation offers a classical alternative, its harsh conditions render it less suitable for complex or sensitive substrates. The continued evolution of cross-coupling catalysis promises even more efficient and sustainable routes to this important chemical intermediate in the future.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

-

Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. (2020-12-11). [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

ResearchGate. Palladium‐catalyzed amination catalytic cycle. [Link]

-

Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. (2017-12-01). [Link]

-

Al-Bayati, R. I. H., et al. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Pharmacia. (2022-07-05). [Link]

-

Surry, D. S., & Buchwald, S. L. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. (2025-01-17). [Link]

-

Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. (2019-07-09). [Link]

-

ResearchGate. Chemical synthesis of niflumic acid (NF) derivatives. [Link]

-

PrepChem.com. Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025-04-03). [Link]

-

Aldhalmi, A. K., et al. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment. PubMed. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2025-08-09). [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(phenylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(phenylamino)nicotinate (CAS No. 115891-18-4). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document delves into the compound's structural and fundamental properties, predicted physicochemical parameters, spectral data, and stability profile. Furthermore, it outlines detailed experimental protocols for its characterization and discusses its potential applications, providing a holistic view for its effective utilization in research and development.

Introduction and Compound Profile

This compound is a heterocyclic compound featuring a pyridine core substituted with an ethyl ester and a phenylamino group. Its structural complexity and the presence of multiple functional groups make it a versatile building block in the synthesis of various biologically active molecules. The strategic placement of the phenylamino group at the 2-position of the nicotinic acid scaffold is of particular interest in medicinal chemistry for the development of novel therapeutic agents.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by a central pyridine ring, an ethyl carboxylate group at the 3-position, and a phenylamino moiety at the 2-position. This arrangement of functional groups dictates its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Table 1: Fundamental Identifiers of this compound

| Identifier | Value | Source |

| CAS Number | 115891-18-4 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| IUPAC Name | ethyl 2-(phenylamino)pyridine-3-carboxylate | N/A |

| SMILES | O=C(OCC)C1=C(NC2=CC=CC=C2)N=CC=C1 | [1] |

Physicochemical Properties

Table 2: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Ethyl nicotinate (Experimental) | 2-(Phenylamino)nicotinic acid (Experimental) |

| Melting Point (°C) | Solid at room temperature (inferred) | 8 - 10 | 155.7 (stable R form) |

| Boiling Point (°C) | > 200 (estimated) | 223 - 224 | N/A |

| Water Solubility | Sparingly soluble (predicted) | 56 mg/mL at 25 °C | Poorly soluble |

| logP (Predicted) | ~2.5 - 3.0 | 1.32 | N/A |

| pKa (Predicted) | Basic pKa: ~3-4 (pyridine N), Acidic pKa: ~16-18 (NH) | 3.35 | N/A |

Note: Predicted values are based on computational models and data from structurally similar compounds. Experimental verification is recommended.

Interpretation of Physicochemical Properties

-

Melting Point: The parent compound, 2-(phenylamino)nicotinic acid, has a relatively high melting point, suggesting strong intermolecular interactions in the solid state. The ethyl ester is expected to have a lower melting point due to the disruption of hydrogen bonding networks present in the acid.

-

Boiling Point: The estimated high boiling point is consistent with its molecular weight and the presence of polar functional groups.

-

Solubility: The presence of the ester and aromatic rings suggests that this compound will have limited solubility in water but should be soluble in common organic solvents like ethanol, DMSO, and dichloromethane.

-

logP: The predicted octanol-water partition coefficient (logP) indicates a moderate lipophilicity, which is a crucial parameter for drug-likeness and membrane permeability.

-

pKa: The pyridine nitrogen is expected to be weakly basic, while the secondary amine proton is very weakly acidic. These values are important for understanding the compound's ionization state at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Synthesis and Reactivity

The synthesis of this compound typically involves the esterification of its parent carboxylic acid, 2-(phenylamino)nicotinic acid.

Synthesis of 2-(Phenylamino)nicotinic acid

A common route to 2-(phenylamino)nicotinic acid is the reaction of 2-chloronicotinic acid with aniline in a suitable solvent like xylene, heated under reflux.[2]

Caption: Synthesis of 2-(phenylamino)nicotinic acid.

Esterification to this compound

The subsequent esterification of 2-(phenylamino)nicotinic acid to its ethyl ester can be achieved using standard methods, such as Fischer esterification with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Spectral Characterization

Spectral analysis is essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not publicly available, predicted chemical shifts can be inferred from the analysis of its structural components and comparison with related compounds like ethyl nicotinate.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm corresponding to the protons on the pyridine and phenyl rings.

-

NH Proton: A broad singlet, the chemical shift of which will be solvent-dependent.

-

Ethyl Group Protons: A quartet around 4.0-4.5 ppm (CH₂) and a triplet around 1.0-1.5 ppm (CH₃).

Predicted ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of 110-160 ppm.

-

Ethyl Group Carbons: Signals for the CH₂ and CH₃ groups in the upfield region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The presence of conjugated aromatic systems in this compound suggests that it will exhibit strong UV absorption. Aromatic compounds typically show characteristic absorption bands in the 200-400 nm range.[2] The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

-

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C=C and C=N Stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (ester): Strong peaks in the 1100-1300 cm⁻¹ region.

Stability and Storage

The stability of this compound is a critical factor for its handling, storage, and application.

-

Thermal Stability: The compound is expected to be thermally stable at room temperature.[1] Studies on related 2-aminopyridine derivatives suggest good thermal stability.

-

Hydrolytic Stability: As an ester, it is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(phenylamino)nicotinic acid and ethanol. The rate of hydrolysis will be pH and temperature-dependent.

-

Photostability: Compounds with extended aromatic systems can be sensitive to light. It is recommended to store this compound in a dark place.[1]

Recommended Storage Conditions: Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Experimental Protocols for Characterization

The following are generalized protocols for the characterization of this compound, which should be adapted and optimized as needed.

Caption: A typical workflow for the characterization of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) or an acid modifier (e.g., formic acid).

-

Standard and Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and dilute to a known concentration.

-

Chromatographic Conditions: Use a C18 reverse-phase column. Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25 °C).

-

Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (determined from UV-Vis spectroscopy).

-

Analysis: Inject the sample and determine the purity by calculating the area percentage of the main peak.

Structural Elucidation by NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the structure.

Potential Applications and Biological Relevance

Derivatives of nicotinic acid are known to possess a wide range of biological activities. The phenylamino substituent at the 2-position of the pyridine ring can significantly influence the pharmacological profile. While specific biological activities of this compound are not extensively documented, related compounds have shown potential as:

-

Anti-inflammatory agents: The 2-anilinonicotinic acid scaffold is a known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial agents: Pyridine derivatives are common in antimicrobial drug discovery.

-

Kinase inhibitors: The aminopyridine core is a key structural motif in many kinase inhibitors used in cancer therapy.

The physicochemical properties outlined in this guide are crucial for the formulation of this compound for biological screening and for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in early-stage drug discovery.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its physicochemical properties, synthesis, spectral characteristics, and stability. The presented information, including predicted data and standardized experimental protocols, serves as a foundational resource for researchers and developers working with this compound. Further experimental validation of the predicted properties is encouraged to build a more complete and robust understanding of this versatile molecule.

References

-

PrepChem. Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid. [Link]

-

PubChem. Ethyl nicotinate. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]

Sources

Ethyl 2-(phenylamino)nicotinate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(phenylamino)nicotinate

This guide provides a detailed analysis of the expected spectroscopic signature of this compound (CAS No. 115891-18-4), a key heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not uniformly available in public databases, this document synthesizes predictive data based on first principles of spectroscopy and comparative analysis with structurally related compounds. This approach offers researchers a robust framework for identifying and characterizing this molecule.

Introduction: The Structural and Spectroscopic Landscape

This compound is a molecule that integrates three key structural motifs: a pyridine ring (from nicotinic acid), an ethyl ester, and a secondary aromatic amine (aniline). Each of these components contributes distinct and predictable features to its overall spectroscopic profile. Accurate characterization is paramount for confirming its identity, assessing purity, and understanding its electronic and structural properties in various applications. This guide will elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is excellent for solubilizing polar compounds and clearly resolving N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Higher field strengths (e.g., 500 or 600 MHz) provide better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line.[1] A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[1]

General Workflow for NMR Analysis

Caption: General workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectrum of this compound

The proton spectrum is anticipated to show distinct signals for the ethyl group, the aniline protons, and the three protons on the pyridine ring. The N-H proton will likely appear as a broad singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.0 | Broad Singlet | 1H | N-H | The N-H proton is deshielded by the adjacent aromatic rings and can participate in hydrogen bonding, leading to a broad signal at a downfield chemical shift. |

| ~8.2 - 8.4 | Doublet of Doublets | 1H | H-6 (Pyridine) | This proton is ortho to the ring nitrogen, causing significant deshielding. It will be split by H-4 and H-5. |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | H-4 (Pyridine) | This proton is deshielded by the ring nitrogen and the adjacent ester group. It will be split by H-5 and H-6. |

| ~7.2 - 7.4 | Triplet | 2H | H-meta (Phenyl) | Protons on the aniline ring in the meta position, showing a typical triplet splitting pattern from their ortho neighbors. |

| ~7.0 - 7.2 | Triplet | 1H | H-para (Phenyl) | The para proton of the aniline ring, appearing as a triplet due to coupling with the two meta protons. |

| ~6.8 - 7.0 | Doublet | 2H | H-ortho (Phenyl) | Protons on the aniline ring in the ortho position. They are generally more shielded than the meta and para protons. |

| ~6.6 - 6.8 | Triplet | 1H | H-5 (Pyridine) | This proton is the most shielded of the pyridine ring protons and will be split by H-4 and H-6. |

| ~4.3 - 4.5 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group. |

| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, as the molecule lacks symmetry. The chemical shifts are predicted based on established ranges for similar functional groups.[2][3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.[3] |

| ~158 | C-2 (Pyridine) | This carbon is bonded to two nitrogen atoms (ring and amino), causing a strong deshielding effect. |

| ~150 | C-6 (Pyridine) | The carbon atom ortho to the pyridine nitrogen is significantly deshielded. |

| ~142 | C-ipso (Phenyl) | The carbon of the phenyl ring attached to the amino group. |

| ~138 | C-4 (Pyridine) | The carbon atom para to the pyridine nitrogen. |

| ~129 | C-meta (Phenyl) | The meta carbons of the aniline ring. |

| ~123 | C-para (Phenyl) | The para carbon of the aniline ring. |

| ~120 | C-ortho (Phenyl) | The ortho carbons of the aniline ring. |

| ~115 | C-5 (Pyridine) | This carbon is expected to be one of the more shielded pyridine carbons. |

| ~110 | C-3 (Pyridine) | The carbon bearing the ester group. |

| ~61 | -OCH₂CH₃ | The methylene carbon is attached to an electronegative oxygen atom, shifting it downfield.[1] |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon is a typical aliphatic signal found at high field. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate. For modern instruments, an Attenuated Total Reflectance (ATR) accessory is often used, requiring only a small amount of solid sample to be placed directly on the crystal.[4]

-

Data Acquisition: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The typical range scanned is 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 - 3450 | Medium | N-H Stretch | Secondary Amine |

| ~3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic (sp²) |

| ~2850 - 2980 | Medium-Weak | C-H Stretch | Aliphatic (sp³) |

| ~1710 - 1730 | Strong | C=O Stretch | Ester |

| ~1580 - 1620 | Strong-Medium | C=C Stretch | Aromatic Rings |

| ~1500 - 1550 | Strong-Medium | N-H Bend | Secondary Amine |

| ~1250 - 1300 | Strong | C-O Stretch | Ester |

| ~750 - 850 | Strong | C-H Bend | Aromatic Out-of-Plane |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A common method is Electron Ionization (EI), where the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₄H₁₄N₂O₂. The calculated molecular weight is approximately 242.27 g/mol .

-

Molecular Ion (M⁺•): The mass spectrum should show a clear molecular ion peak at m/z = 242 .

The molecule is expected to fragment in predictable ways, primarily through the loss of the ethoxy group from the ester and cleavage at the C-N bond.

Plausible Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

-

Loss of Ethoxy Radical (m/z 197): A primary fragmentation is the alpha-cleavage of the ester, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a strong peak at m/z 197. This acylium ion is resonance-stabilized.

-

Loss of Ethyl Radical (m/z 213): Loss of an ethyl radical (•CH₂CH₃, 29 Da) can also occur, yielding a peak at m/z 213.

-

Loss of the Ester Group (m/z 169): Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 197 fragment would produce an ion at m/z 169.

-

Anilino Radical Cation (m/z 92): Cleavage of the C-N bond between the two rings could lead to a fragment corresponding to the anilino radical cation at m/z 92.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of this compound. While this guide presents a predictive analysis, it is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and connectivity, the IR spectrum will verify the presence of key functional groups (N-H, C=O, aromatic rings), and the mass spectrum will confirm the molecular weight and support the structure through predictable fragmentation patterns. Researchers can use this guide as a reliable reference for the identification and quality control of this important chemical entity.

References

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Nicotinate. PubChem. Retrieved from [Link]

-

Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

-

Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylnicotinate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST WebBook. Retrieved from [Link]

-

Clayton, P. M., Vas, C. A., Bui, T. T. T., Drake, A. F., & McAdam, K. (2013). Spectroscopic investigations into the acid–base properties of nicotine at different temperatures. Analytical Methods, 5(1), 81–88. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-aminonicotinate. Retrieved from [Link]

-

Xu, J. H., Liu, Z. P., & Zheng, Y. G. (2020). Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. Current medicinal chemistry, 27(19), 3168–3185. Retrieved from [Link]

-

Santo, M. E., Yslas, E. I., & Rivarola, V. E. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 59(7), 1399–1407. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Ethyl nicotinate (FDB001016). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

-

ChemWhat. (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. Retrieved from [Link]

Sources

Biological Activity of Ethyl 2-(phenylamino)nicotinate Derivatives: Synthesis, Screening, and Mechanistic Insights

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl 2-(phenylamino)nicotinate scaffold, a derivative of nicotinic acid, has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of this chemical class, focusing on its demonstrated anticancer, anti-inflammatory, and antimicrobial properties. We delve into the synthetic rationale, present detailed, field-proven protocols for in vitro screening, and discuss the underlying mechanisms of action. This document is structured to serve as a practical resource for researchers, offering not only step-by-step methodologies but also the causal reasoning behind experimental choices. By integrating authoritative references, data visualization, and mechanistic diagrams, this guide aims to empower drug discovery professionals to effectively explore and advance this compound derivatives as potential therapeutic agents.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The core structure, this compound, combines a nicotinic acid ethyl ester with a phenylamine group. Nicotinic acid, or vitamin B3, is a fundamental component of coenzymes involved in vital metabolic processes, making its derivatives an attractive starting point for drug design[1]. The versatility of the scaffold lies in the numerous points for chemical modification on both the pyridine and phenyl rings. These modifications allow for the fine-tuning of physicochemical properties and biological targets, leading to a wide array of pharmacological effects.

General Synthetic Strategy

The synthesis of these derivatives is often achieved through well-established organic chemistry reactions. A common route involves the condensation of ethyl nicotinate precursors, which are readily available intermediates in organic synthesis[2][3][4]. The ability to introduce diverse substituents on the aniline starting material is key to building large chemical libraries for screening.

Caption: Generalized synthetic route for this compound derivatives.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of this scaffold have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including those from colorectal, liver, and breast cancers[5][6][7][8].

Key Mechanisms of Action

-

VEGFR-2 Inhibition: Several nicotinic acid and nicotinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[5][6]. VEGFR-2 is a critical tyrosine kinase receptor that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can starve tumors of necessary nutrients and oxygen.

-

Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Studies have shown that active derivatives can trigger apoptosis, evidenced by increased levels of caspase-3 and positive Annexin-V staining[6][8][9].

Caption: Inhibition of the VEGFR-2 signaling pathway by active derivatives.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[8][10]. It is a reliable first-pass screen for identifying cytotoxic compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. The cell concentration is a critical parameter that can influence the observed inhibitory activity[11].

-

Compound Preparation: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include the following essential controls:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

-

Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin, Cisplatin).

-

Untreated Control: Cells in medium only, representing 100% viability.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity

Quantitative data from cytotoxicity screens should be summarized for clear comparison.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Derivative A | HCT-116 (Colon) | 15.40[6] |

| Derivative A | HepG2 (Liver) | 9.80[6] |

| Derivative B | HCT-116 (Colon) | 22.09[6] |

| Derivative B | HepG2 (Liver) | 19.50[6] |

| Sorafenib (Control) | HCT-116 (Colon) | 9.30[6] |

| Sorafenib (Control) | HepG2 (Liver) | 7.40[6] |

| Note: Data is representative and cited for context. |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Nicotinic acid derivatives have long been recognized for their anti-inflammatory properties, and this compound derivatives continue this legacy, showing potent activity in various assays[1][12][13].

Key Mechanisms of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the arachidonic acid pathway:

-

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Inhibition of these enzymes is the mechanism of action for common NSAIDs[14].

-

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is another critical enzyme that converts arachidonic acid into leukotrienes, which are involved in inflammatory and allergic responses[14].

Experimental Protocol: Cell-Based Anti-inflammatory Screening

This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces a strong inflammatory response, including the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α). The amount of TNF-α released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[15][16].

Step-by-Step Methodology:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 2-mercaptoethanol.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Pre-treatment: Add the test derivatives at various concentrations to the wells and incubate for 1 hour. This allows the compound to enter the cells before the inflammatory stimulus is introduced.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Vehicle Control: Cells + DMSO + LPS.

-

Positive Control: Cells + a known anti-inflammatory drug (e.g., Dexamethasone) + LPS.

-

Negative Control: Cells + Medium only (no LPS).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This incubation time is optimized for maximum TNF-α secretion[15].

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage inhibition of TNF-α release compared to the vehicle control and determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity

| Compound | Assay | IC₅₀ (µg/mL) |

| Derivative C | COX-1 Inhibition | 314[14] |

| Derivative C | COX-2 Inhibition | 130[14] |

| Derivative C | 5-LOX Inhibition | 105[14] |

| Indomethacin (Control) | COX-1 Inhibition | Reference Value |

| Note: Data is representative and cited for context. |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Nicotinate derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria[17][18][19][20].

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitatively assessing a compound's antimicrobial activity[21]. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity, indicating microbial growth.

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Growth Control: Wells with broth and bacteria only (should be turbid).

-

Sterility Control: Wells with broth only (should be clear).

-

Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin) and bacteria.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from each well that showed no growth and plate it onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation[22].

Data Presentation: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) |

| Derivative D | S. aureus (Gram +) | 7.81[19] |

| Derivative D | B. subtilis (Gram +) | 7.81[19] |

| Derivative E | S. epidermidis (Gram +) | 1.95[19] |

| Derivative E | S. aureus MRSA (Gram +) | 7.81[19] |

| Note: Data is representative and cited for context. |

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated compelling in vitro activity across critical therapeutic areas, including oncology, inflammation, and infectious diseases. The screening protocols detailed in this guide provide a robust framework for identifying and characterizing lead compounds from this chemical class.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically exploring substitutions on the scaffold to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy: Advancing promising lead compounds into preclinical animal models to validate their therapeutic potential.

-

ADME/Toxicity Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates to assess their drug-likeness and safety.

-

Mechanism of Action Elucidation: Employing advanced molecular biology and biochemical techniques to precisely identify the cellular targets and signaling pathways modulated by these compounds.

By leveraging the foundational knowledge and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.

References

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Natural Products, 61(10), 1247-1251. [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). Metabolism, 54(11), 1541-1547. [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2012). International Journal of Molecular Sciences, 13(10), 12515-12526. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(7), 1932. [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2016). International Journal of Pharmaceutical Sciences Review and Research, 38(2), 22-26. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743-17754. [Link]

-

Screening models for inflammatory drugs. (2015). Slideshare. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21279. [Link]

-

In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. [Link]

-

In vitro antimicrobial activity screening. (n.d.). ResearchGate. [Link]

-

Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. (2022). International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Synthesis, Spectral Characterization, Molecular Docking, DFT Studies and Biological Evaluation of N-(2-Oxo-2-(Phenylamino)Ethyl)Picolinamide Derivatives as Anti-Inflammatory and Antidiabetic Activity. (2021). Asian Journal of Research in Chemistry, 14(10), 553-560. [Link]

-

New “Kill Test” Could Help Screen Better Antibiotics. (2024). The Scientist. [Link]

-

Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. (n.d.). ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][10][23][24]triazines Containing Sulfonamide Moieties. (2016). Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1440-1447. [Link]

-

Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][10][23][24]triazines Containing Sulfonamide Moieties. (n.d.). ResearchGate. [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1), 77. [Link]

-

Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. (2022). NeuroQuantology, 20(8), 528-536. [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2022). Scientific Reports, 12(1), 12591. [Link]

-

The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds. (2020). Journal of the Indian Chemical Society, 97(10), 1805-1815. [Link]

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2251. [Link]

-

Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (2017). Saudi Pharmaceutical Journal, 25(7), 1046-1054. [Link]

-

Toxicity profiles of anti-cancer agents. (n.d.). ResearchGate. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Cureus, 15(11), e48714. [Link]

-

Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. (2004). Arzneimittelforschung, 54(12), 845-851. [Link]

-

Recent development of signaling pathways inhibitors of melanogenesis. (2017). Cellular Signalling, 40, 99-115. [Link]

-

Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. (2013). European Journal of Medicinal Chemistry, 69, 447-452. [Link]

- A kind of preparation method of ethyl nicotinate. (2017).

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Pharmaceuticals, 14(10), 1045. [Link]

-

Efficient Method of (S)-Nicotine Synthesis. (2022). Molecules, 27(19), 6177. [Link]

-

Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. (n.d.). ResearchGate. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 481-508. [Link]

-

Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. (1987). Journal of Medicinal Chemistry, 30(1), 153-156. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). Molecules, 26(2), 443. [Link]

-

Synthesis of racemic nicotine. (2015). Chemistry Stack Exchange. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). Molecules, 28(13), 5038. [Link]

-

Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies. (2022). ACS Omega, 7(40), 35835-35853. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpbs.com [ijpbs.com]

- 11. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

- 13. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 23. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. noblelifesci.com [noblelifesci.com]

An In-depth Technical Guide to Ethyl 2-(phenylamino)nicotinate and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of Ethyl 2-(phenylamino)nicotinate, a versatile heterocyclic compound, and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic applications of this class of molecules. We will delve into the synthetic methodologies, explore the structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their promising biological activities.

Introduction: The 2-Anilinonicotinate Scaffold

The 2-anilinonicotinate scaffold, characterized by a phenylamine group at the 2-position of a pyridine-3-carboxylic acid ester, represents a privileged structure in medicinal chemistry. This arrangement of aromatic and heterocyclic rings, along with the hydrogen bond donor-acceptor capabilities of the amine and ester functionalities, provides a framework for diverse biological activities. This compound serves as the parent compound for a wide array of structural analogs with potential applications in treating inflammatory diseases, microbial infections, and even cancer. This guide will explore the chemical space around this core structure and provide insights into the rational design of novel therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs can be approached through several strategic pathways. The most common and effective method is the Ullmann condensation , a copper-catalyzed cross-coupling reaction.[1][2]

General Synthesis Workflow

The overall synthetic strategy typically involves two main steps: the formation of the C-N bond between the pyridine and aniline moieties, followed by esterification if the acid is used as a starting material. A common route involves the direct coupling of an aniline with an activated pyridine derivative.

Sources

Solubility Profiling of Ethyl 2-(phenylamino)nicotinate: A Framework for Preformulation and Development

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from dissolution rate and bioavailability to the feasibility of formulation development. Ethyl 2-(phenylamino)nicotinate (CAS No. 115891-18-4)[1], an ester derivative of 2-(phenylamino)nicotinic acid, presents a unique physicochemical profile that requires a systematic approach for solubility characterization. This technical guide provides a comprehensive framework for researchers and drug development professionals to determine, interpret, and predict the solubility of this compound. In the absence of extensive published quantitative data, this document outlines the theoretical principles, authoritative experimental protocols, and data interpretation strategies necessary to generate a robust solubility profile. We will detail the gold-standard shake-flask method, explore the underlying molecular drivers of solubility for this specific molecule, and provide the necessary tools for presenting and utilizing this critical data in a pharmaceutical development context.

Introduction: The Central Role of Solubility in Drug Development

In the journey from discovery to a marketable drug product, few physicochemical parameters are as fundamental as solubility. For orally administered drugs, an API must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[2] Therefore, poor aqueous solubility is a primary obstacle that can lead to low and variable bioavailability, undermining therapeutic efficacy.[3] Understanding the solubility of a compound like this compound in various media is not merely an academic exercise; it is a prerequisite for:

-

Feasibility Assessment: Early-stage solubility data helps determine if a compound has a viable path forward or if significant chemical modification or formulation work is needed.[4]

-

Formulation Design: Knowledge of solubility in different solvents (aqueous buffers, organic solvents, lipidic systems) guides the selection of appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).

-

Process Chemistry: Solubility data in organic solvents is essential for designing efficient crystallization and purification processes.[5]

This guide provides the scientific rationale and practical steps to build a comprehensive solubility profile for this compound.

Physicochemical Analysis and Theoretical Solubility Considerations

A predictive understanding of solubility begins with an analysis of the molecule's structure. This compound is composed of a pyridinecarboxylic acid core (nicotinate), an N-phenyl group, and an ethyl ester moiety.

-

Lipophilicity: The presence of the phenyl ring and the ethyl ester group increases the molecule's nonpolar surface area compared to its parent, 2-(phenylamino)nicotinic acid. This suggests a higher affinity for organic solvents and potentially lower intrinsic aqueous solubility.

-

Hydrogen Bonding: The secondary amine (N-H) acts as a hydrogen bond donor, while the ester carbonyl (C=O) and the pyridinic nitrogen are hydrogen bond acceptors. These sites will mediate interactions with protic solvents like water, ethanol, and methanol.

-

Polymorphism: The parent acid, 2-(phenylamino)nicotinic acid, is known to exhibit polymorphism, where different crystal lattice arrangements result in different physical properties, including solubility and melting point.[6] It is critical to assume that the ethyl ester derivative may also form multiple polymorphs, which could lead to variability in experimental results if not controlled.

-

Ionization (pKa): As a derivative of pyridine, the molecule is expected to be a weak base. Its solubility in aqueous media will therefore be highly dependent on pH, increasing significantly at pH values below its pKa as the pyridinic nitrogen becomes protonated.[7]

These structural features dictate the compound's interaction with different solvent environments.

Caption: Intermolecular forces driving the solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, an experimental approach is required. The shake-flask method, established by Higuchi and Connors, remains the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated state.[8][9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium where the rate of dissolution equals the rate of precipitation. After separating the undissolved solid, the concentration of the solute in the supernatant is quantified, representing the thermodynamic solubility.

Materials and Equipment

-

Compound: this compound (solid, characterized for polymorphic form via PXRD if possible).

-

Solvents: A range of solvents should be tested, for example:

-

Aqueous: pH 7.4 Phosphate Buffered Saline (PBS), 0.1N HCl (simulated gastric fluid), Water (Milli-Q or equivalent).

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

Esters: Ethyl Acetate.

-

Ketones: Acetone.

-

Aprotic Polar: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).

-

Non-polar: Toluene, Heptane.

-

-

Equipment:

-

Analytical balance.

-

Glass vials (e.g., 4 mL or 20 mL) with Teflon-lined screw caps.

-

Orbital shaker or rotator with temperature control (e.g., 25 °C and 37 °C).[10]

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low drug binding).

-

Calibrated pipettes and volumetric flasks.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[4]

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to ensure solid remains at the end of the experiment is crucial (e.g., 5-10 mg for a 2 mL solvent volume). Record the exact mass added.

-

Causality Insight: Using a clear excess ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[7]

-

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium. For many pharmaceutical compounds, 24 to 72 hours is standard. A preliminary time-course experiment can be run to determine the exact time to equilibrium.

-

Causality Insight: Agitation maximizes the surface area for dissolution. A constant temperature is critical as solubility is temperature-dependent. The equilibration time ensures the measurement is of thermodynamic, not kinetic, solubility.[8]

-

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the solid to settle. Carefully separate the saturated supernatant from the excess solid. The two most reliable methods are:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter.

-

Trustworthiness Check: The choice of filter is critical. A validation step should be performed to check for any potential adsorption of the compound onto the filter membrane, which could artificially lower the measured solubility.[8]

-

-

Quantification:

-

Carefully aspirate a known volume of the clear supernatant.

-

Dilute this aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine its concentration.

-

The calibration curve must be prepared using the same compound from the same batch, with standards dissolved in the same solvent system used for dilution.

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final result in units of mg/mL and mol/L.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different conditions.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| 0.1 N HCl | 25 | [Data] | [Data] | [e.g., Complete dissolution] |

| pH 7.4 PBS | 25 | [Data] | [Data] | [e.g., Sparingly soluble] |

| Water (Milli-Q) | 25 | [Data] | [Data] | |

| Methanol | 25 | [Data] | [Data] | |

| Ethanol | 25 | [Data] | [Data] | |

| Ethyl Acetate | 25 | [Data] | [Data] | |

| Acetone | 25 | [Data] | [Data] | |

| Acetonitrile | 25 | [Data] | [Data] | |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data] | [Data] | |

| Additional Solvents/Temps... | ... | ... | ... |

Interpreting the Results

-

Aqueous Solubility: Compare the solubility in 0.1 N HCl versus pH 7.4 PBS. A significantly higher solubility in the acidic medium would confirm the weakly basic nature of the compound and indicate that its absorption may be favored in the stomach.

-

Organic Solvents: The solubility ranking in organic solvents provides critical information for formulation and processing. High solubility in solvents like ethanol or acetone may suggest feasibility for liquid-fill capsules or spray-drying processes. Solubility in non-polar solvents like heptane is expected to be low.

-

Structure-Solubility Relationship: The experimental data should be rationalized against the molecular structure. For instance, high solubility in methanol and ethanol can be attributed to their ability to engage in hydrogen bonding with the compound's N-H and C=O groups.

Conclusion and Future Directions

This guide establishes a robust, scientifically-grounded framework for determining the solubility of this compound. By adhering to the gold-standard shake-flask protocol, researchers can generate the reliable and accurate data essential for making informed decisions in the drug development pipeline. The resulting solubility profile is not an endpoint but a foundational dataset that informs subsequent preformulation activities, including polymorph screening, salt selection, and the development of enabling formulations to overcome any potential bioavailability challenges. The principles and methodologies detailed herein provide a self-validating system to ensure the integrity of this critical data.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development - From Molecules to Medicine. InTech. [Link]

-

Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Bekk, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug Discovery Today. [Link]

-

Lennernäs, H. (2002). Theoretical predictions of drug absorption in drug discovery and development. Clinical Pharmacokinetics. [Link]

-

Patel, K. (2015). solubility experimental methods. Slideshare. [Link]

-